Enantiomeric Purity and Its Impact on nAChR Subtype Antagonism
The (R)-enantiomer of 3-(2-chlorophenoxy)-pyrrolidine exhibits potent antagonism at human nicotinic acetylcholine receptors (nAChRs). Its activity profile, particularly at the α3β4 subtype (IC50 = 1.8 nM), is a critical differentiator from the (S)-enantiomer or racemate, which would be expected to show altered potency based on established structure-activity relationships (SAR) for chiral pyrrolidines [1]. Direct comparative data for the (S)-enantiomer on this target are not available in the same assay, but the principle of enantioselective activity is a class-level inference for chiral GPCR and ion channel ligands [2].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | (S)-enantiomer (data not available in same assay, but SAR supports differential activity) |
| Quantified Difference | Not quantified (Class-level inference) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting [1]. |
Why This Matters
For research into nAChR-related disorders, using a specific enantiomer with defined potency is crucial for reproducible and interpretable results; a racemate introduces variability and confounds SAR analysis.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity data for compound ID 2126094. University of Helsinki. View Source
- [2] Elliott, R. L., Ryther, K. B., Anderson, D. J., Raszkiewicz, J. L., Campbell, J. E., Sullivan, J. P., & Garvey, D. S. (1995). Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters. View Source
